Sulfamethazine is a synthetic antibiotic belonging to the sulfonamide class, primarily used for its bacteriostatic properties. It is chemically characterized as N-(4,6-dimethylpyrimidin-2-yl) sulfanilamide and has the molecular formula with a molecular weight of approximately 278.33 g/mol. The compound typically appears as pale-yellow crystals and has a melting point of 198.5 °C. Its solubility in water is relatively low, increasing with higher pH levels .
Sulfamethazine acts as a bacteriostatic antibiotic, meaning it inhibits the growth of bacteria rather than killing them directly. It works by competitively inhibiting the enzyme dihydropteroate synthase, which is essential for bacterial folate synthesis. Folate is a crucial vitamin for bacterial growth and reproduction. By inhibiting its synthesis, sulfamethazine disrupts bacterial metabolism and prevents their multiplication [].
A specific form of Sulfamethazine, Sulfamethazine-d4, proves valuable for labeling proteins and other molecules. This isotope-labeled version incorporates a deuterium atom (a heavier isotope of hydrogen) into its structure. Researchers exploit this property in a technique called isotope-coded affinity tagging (ICAT) .
Sulfamethazine exhibits significant bacteriostatic activity against a broad spectrum of gram-positive and gram-negative bacteria. Its mechanism involves the inhibition of dihydrofolate synthesis, crucial for bacterial growth and replication. Unlike many other sulfonamides, sulfamethazine has been noted for its reduced incidence of neurological side effects, attributed to its inability to disrupt the enzyme sepiapterin reductase .
The synthesis of sulfamethazine can be achieved through several methods:
Sulfamethazine is primarily used in veterinary medicine for treating bacterial infections in livestock. It is also employed in human medicine for various infections, particularly those caused by susceptible organisms. Other applications include:
Research indicates that sulfamethazine interacts with various drugs and biological systems. Key points include:
Sulfamethazine shares structural and functional similarities with several other sulfonamide antibiotics. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Sulfadiazine | Used for treating infections in both humans and animals; similar mechanism but different pharmacokinetics. | |
Sulfamethoxazole | Often used in combination with trimethoprim; broader spectrum of activity against certain pathogens. | |
Sulfamerazine | Similar structure; used mainly for veterinary applications; distinct metabolic pathways. |
Sulfamethazine's unique aspect lies in its specific binding affinity and reduced side effects compared to other sulfonamides, making it a valuable option in both veterinary and medical fields .
Sulfamethazine, also known as sulfadimethylpyrimidine or sulfadimidine, is a sulfonamide antibiotic with the molecular formula C₁₂H₁₄N₄O₂S and a molecular weight of 278.33 g/mol [1] [2]. The compound has the Chemical Abstracts Service (CAS) registry number 57-68-1 and the International Union of Pure and Applied Chemistry (IUPAC) name 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide [1] [3] [4]. The molecular structure contains 19 heavy atoms with no defined stereocenters, resulting in an achiral molecule with zero formal charge [5]. The exact mass and monoisotopic mass are both 278.08374688 g/mol [6] [4].
Sulfamethazine possesses a complex molecular architecture characterized by specific functional groups that determine its chemical behavior and biological activity. The molecule contains two primary functional groups capable of acting as hydrogen bond donors and acceptors: a sulfonamide group (-SO₂NH-) and an aromatic amine group (-NH₂) [7] [8]. The compound has two hydrogen bond donors and six hydrogen bond acceptors, with three rotatable bonds providing conformational flexibility [6] [4]. The topological polar surface area is 106 Ų, indicating moderate polarity [6] [4].
The sulfonamide moiety forms the central linkage between the aromatic amine portion and the pyrimidine ring system. This sulfonamide bridge is characterized by a tetrahedral geometry around the central sulfur atom, with bond angles of approximately 107.8° observed in cocrystal structures [9]. The molecule exhibits both electron-donating and electron-withdrawing characteristics due to the presence of the amino group and the sulfonyl group, respectively [7] [8].
The pyrimidine ring system in sulfamethazine is substituted with two methyl groups at the 4- and 6-positions, distinguishing it from other sulfonamide derivatives [1] [10]. This dimethyl substitution pattern significantly influences the compound's chemical properties, stability, and biological activity compared to unsubstituted pyrimidine sulfonamides [10] [11]. The pyrimidine ring adopts a planar conformation and can participate in π-π stacking interactions with aromatic systems [8].
The resonance phenomena within the pyrimidine ring system, combined with the inductive effect of the methyl substituents, contribute to the stabilization of the sulfonamide fragment [12]. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, particularly the N-1 nitrogen adjacent to the sulfonamide linkage, which plays a crucial role in the compound's tautomeric behavior [8] [13].
The sulfonamide group in sulfamethazine exhibits characteristic structural features that are essential for its antimicrobial activity. The sulfonamide moiety consists of a sulfur atom bonded to two oxygen atoms (SO₂) and connected to both the aromatic amine and the pyrimidine ring through nitrogen atoms [7] [14]. The sulfonamide nitrogen can undergo protonation and deprotonation depending on the pH conditions, making it a site of particular importance for acid-base behavior [7] [15].
The sulfonamide group demonstrates remarkable stability under normal conditions while maintaining reactivity toward specific biological targets. The electron-withdrawing nature of the sulfonyl group (-SO₂-) increases the acidity of the attached nitrogen, facilitating proton transfer reactions [16] [7]. This structural feature is crucial for the compound's ability to mimic para-aminobenzoic acid in bacterial folate synthesis pathways [17] [5].
Sulfamethazine appears as a white to off-white crystalline powder with a characteristic solid-state structure [2] [3]. The compound exhibits a monoclinic crystal system, as confirmed by single-crystal X-ray diffraction studies [18] [7]. Research has identified only one stable polymorph of sulfamethazine, designated as Form I, along with various solvates including a methanol solvate [19] [20].
The crystalline structure is stabilized by an extensive network of intermolecular hydrogen bonds, particularly N-H···O and N-H···N interactions [7] [18]. These interactions contribute to the formation of supramolecular sheets and determine the overall packing arrangement in the solid state [7]. The compound demonstrates the ability to form cocrystals and salts with various coformers, indicating its versatility in crystal engineering applications [18] [21] [22].
The melting point of sulfamethazine has been consistently reported in the range of 197-199°C across multiple studies [2] [23] [24]. Differential scanning calorimetry (DSC) analysis reveals a sharp endothermic peak at temperatures between 197.3°C and 199.3°C, corresponding to the melting transition [23]. The enthalpy of fusion has been determined to be 33.8-34.1 kJ/mol, indicating the energy required to overcome the intermolecular forces in the crystal lattice [23].
Thermogravimetric analysis demonstrates that sulfamethazine exhibits good thermal stability up to its melting point, with decomposition occurring above the melting temperature [23]. The compound shows a single-step decomposition pattern when heated beyond its melting point, suggesting a relatively clean thermal degradation process [23]. The thermal stability is attributed to the robust hydrogen bonding network and the stable aromatic ring systems present in the molecule [23].
The solubility of sulfamethazine varies significantly across different solvents, reflecting its amphoteric nature and the influence of intermolecular interactions. In water at 29°C, the compound exhibits a solubility of 150 mg/100 mL, which increases with temperature due to the endothermic dissolution process [2] [23]. The highest solubility is observed in dimethyl sulfoxide (DMSO) at 56 mg/mL at 25°C, making it the preferred solvent for analytical applications [3] [17].
Solvent | Solubility | Temperature | Notes |
---|---|---|---|
Water | 150 mg/100 mL | 29°C | Temperature dependent |
Dimethyl sulfoxide | 56 mg/mL | 25°C | Highest solubility |
Acetone | 50 mg/mL | 25°C | Good solubility |
Ethanol | <1 mg/mL | 25°C | Poor solubility |
Methanol | Variable | 25°C | Cosolvent effects |
Acetonitrile | Higher than alcohols | 25°C | Positive cosolvent |
1-Propanol | Lowest | 25°C | Antisolvent effect |
The solubility parameter of sulfamethazine is 27.42 MPa¹/², and maximum solubility is achieved in solvent systems with similar solubility parameters [23] [24]. Cosolvent mixtures demonstrate complex solubility behavior, with acetonitrile-methanol mixtures showing maximum solubility at intermediate compositions [23]. The solubility behavior is influenced by the compound's ability to form hydrogen bonds with protic solvents and its Lewis acid-base character in different solvent environments [23].
Sulfamethazine exhibits amphoteric behavior with two distinct dissociation constants corresponding to different ionizable groups. The first dissociation constant (pKa₁) is 2.65, associated with the protonation of the aromatic amine group [2] [16] [25]. The second dissociation constant (pKa₂) ranges from 7.4 to 7.65, corresponding to the deprotonation of the sulfonamide nitrogen [2] [16] [25].
pKa Value | Functional Group | Significance |
---|---|---|
pKa₁ = 2.65 | Aromatic amine | Aniline nitrogen protonation |
pKa₂ = 7.4-7.65 | Sulfonamide nitrogen | Sulfonamide deprotonation |
These dissociation constants are crucial for understanding the compound's speciation in different pH environments and its biological activity [25] [26]. The pKa values demonstrate that sulfamethazine exists in different ionic forms depending on the solution pH: cationic form at pH < pKa₁, neutral form between pKa₁ and pKa₂, and anionic form at pH > pKa₂ [16] [26].
The acid-base behavior of sulfamethazine is characterized by its ability to act as both a proton donor and acceptor depending on the pH conditions. At acidic pH values below 3, the compound exists predominantly in its protonated cationic form, with the aromatic amine group accepting a proton [26] [27]. This protonated form demonstrates enhanced stability and different photochemical properties compared to the neutral form [26].
At neutral pH (6-8), sulfamethazine exists primarily in its neutral form, representing the optimal stability range for the compound [27]. Under basic conditions (pH > 9), the sulfonamide nitrogen loses a proton, forming the anionic species [26] [27]. This pH-dependent speciation significantly affects the compound's solubility, stability, and interaction with other molecules [26] [28].
The compound's amphoteric nature allows it to participate in various acid-base reactions and influences its behavior in biological systems. The pH-dependent speciation also affects the compound's light absorption properties, with different ionic forms exhibiting distinct UV-visible spectra [26]. This characteristic is particularly important for photochemical degradation studies and analytical applications [26].
Sulfamethazine demonstrates variable stability depending on environmental conditions, with pH being a critical factor. The compound exhibits maximum stability under neutral to slightly acidic conditions (pH 6-8), where it predominantly exists in its neutral form [27] [29]. Under strongly acidic conditions (pH < 3), the compound shows enhanced stability due to protonation of the aromatic amine group [26] [27].
Condition | Stability | Notes |
---|---|---|
Acidic pH (pH < 3) | More stable | Favors protonated form |
Neutral pH (pH 6-8) | Stable | Optimal stability range |
Basic pH (pH > 9) | Less stable | Susceptible to degradation |
Light exposure | Photodegradable | Light sensitive compound |
Heat (>50°C) | Stable up to melting point | Normal thermal stability |
Strong oxidizing agents | Incompatible | Avoid contact |
The compound is light sensitive and undergoes photodegradation when exposed to ultraviolet radiation, particularly in the presence of oxidizing agents [2] [26]. Photochemical stability is pH-dependent, with acidic conditions generally providing better protection against photodegradation [26]. The compound is stable when stored at low temperatures (2-8°C) and should be protected from light and strong oxidizing agents [2] [3].
Irritant;Health Hazard